

In Vivo Efficacy of BMS-777607: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth overview of the in vivo efficacy of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The information presented herein is curated from preclinical studies to support further research and development efforts.

Core Efficacy: Anti-Tumor and Anti-Metastatic Activity

BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects across a range of preclinical cancer models. Its mechanism of action primarily involves the inhibition of c-Met and Axl signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.^{[1][2]}

Quantitative In Vivo Efficacy Data

The in vivo anti-tumor activity of BMS-777607 has been quantified in several xenograft models. The data below summarizes key findings from these studies.

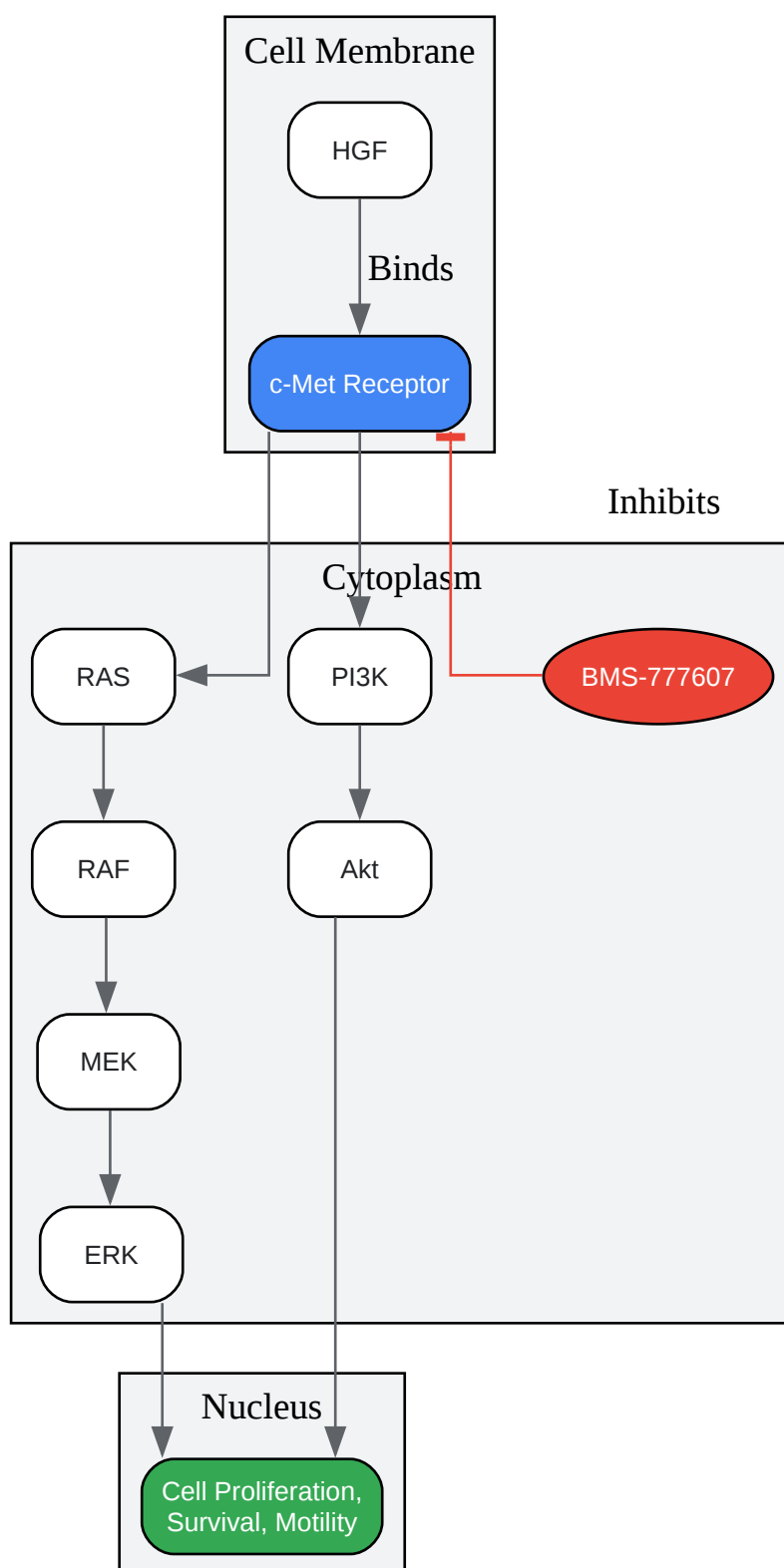
Tumor Model	Cell Line	Animal Model	Dosing Regimen	Route	Key Findings
Glioblastoma	U118MG	CD1NuNu mice	30 mg/kg BW, 2x/day for 6 days	i.p.	>90% tumor reduction; complete tumor regression in some cases. [2] [3]
Glioblastoma	SF126	CD1NuNu mice	Not specified	i.p.	56% tumor volume reduction. [2] [3]
Gastric Cancer	GTL-16	Athymic mice	6.25-50 mg/kg	Oral	Significant reduction in tumor volumes with no observed toxicity. [4] [5]
Fibrosarcoma (Metastasis)	KHT	C3H/HeJ mice	25 mg/kg/day	Not specified	28.3% decrease in the number of lung tumor nodules. [4] [5] [6]
Mesothelioma	NCI-H226	Female nude Balb/c mice	5, 10, 25 mg/kg/day for 3 weeks	Oral gavage	Significant, dose-dependent inhibition of tumor growth. [7] [8]
Triple-Negative	E0771	Syngeneic mice	25 mg/kg/day	i.p.	Partial anti-tumor activity as a

Breast
Cancer

monotherapy;
significant
decrease in
tumor growth
and lung
metastasis
when
combined
with anti-PD-
1 mAb.[9][10]

Signaling Pathways and Mechanism of Action

BMS-777607 exerts its therapeutic effects by inhibiting key signaling pathways downstream of c-Met and Axl. Upon ligand binding (e.g., HGF to c-Met or Gas6 to Axl), these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting the entire downstream signaling cascade.[1][11]



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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the experimental protocols used in key in vivo studies of BMS-777607.

Glioblastoma Xenograft Model[2][3]

- Cell Lines: SF126 and U118MG human glioblastoma cells.
- Animal Model: CD1NuNu mice.
- Tumor Implantation: Stereotactic implantation of glioma cells into the brains of the mice.
- Treatment Initiation: Treatment was initiated after tumor manifestation was confirmed by MRI. For the SF126 model, treatment started on day 3 post-implantation, and for the U118MG model, on day 7.[2]
- Dosing: BMS-777607 was administered intraperitoneally (i.p.) twice daily. The U118MG model used a dose of 30 mg/kg BW.[2]
- Efficacy Evaluation: Intracranial tumor growth was assessed on day 14 post-implantation.[2] Tumor volume was monitored, and effects on apoptosis, proliferation, and angiogenesis were investigated through immunohistochemistry.[2][3]

Mesothelioma Xenograft Model[7][8]

- Cell Line: NCI-H226 human mesothelioma cells.
- Animal Model: Female nude Balb/c mice.
- Tumor Implantation: 7 million cells were injected subcutaneously.
- Treatment Initiation: Mice were randomized into treatment groups when tumors reached approximately 200 mm³. Treatment started on day 21 and continued for 3 weeks.[8]
- Dosing: BMS-777607 was administered by oral gavage daily at doses of 5, 10, and 25 mg/kg.[7][8]

- Efficacy Evaluation: Tumor volume was measured using digital calipers. Median survival was also calculated.[8]

Triple-Negative Breast Cancer Syngeneic Model[9][10]

- Cell Line: E0771 murine triple-negative breast cancer cells.
- Animal Model: Syngeneic mice.
- Tumor Implantation: Orthotopic implantation.
- Treatment Initiation: Treatment was initiated on day 10 following tumor implantation when tumors became palpable.
- Dosing: BMS-777607 was administered intraperitoneally at 25 mg/kg/day. For combination therapy, an anti-PD-1 monoclonal antibody was also administered.[9]
- Efficacy Evaluation: Tumor growth and the incidence of lung metastasis were monitored. Flow cytometry analysis of tumors was performed to assess the infiltration of immune cells. [9][10]



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References

- 1. adooq.com [adooq.com]
- 2. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
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